2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- is a chemical compound with the following structure:
- It belongs to the quinazolinone class of compounds and exhibits interesting pharmacological properties.
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]acetamide: C10H9ClN2O3
.Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps
Reaction Conditions: The specific reaction conditions may vary, but typically involve refluxing the reactants in a suitable solvent (e.g., ethanol or dichloromethane) with a base (e.g., sodium hydroxide) to form the desired product.
Industrial Production: Industrial-scale production methods may involve modifications of the synthetic route for efficiency and yield.
Analyse Chemischer Reaktionen
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Biology: It may serve as a scaffold for designing bioactive molecules.
Medicine: Investigations focus on its pharmacological properties, potential therapeutic targets, and drug development.
Industry: Industries explore its applications in materials science and chemical synthesis.
Wirkmechanismus
- The compound likely exerts its effects through interactions with specific molecular targets (e.g., receptors, enzymes, or proteins).
- Further research is needed to elucidate the precise pathways involved.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Its unique structure, combining a quinazolinone core with a piperazine moiety, sets it apart from related compounds.
Similar Compounds: Other quinazolinones, such as gefitinib and erlotinib, share similarities but differ in substituents and pharmacological profiles.
Remember that this compound’s properties and applications are continually explored by researchers, and new findings may emerge over time.
Eigenschaften
Molekularformel |
C24H27N5O5 |
---|---|
Molekulargewicht |
465.5 g/mol |
IUPAC-Name |
2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C24H27N5O5/c1-33-20-12-18-19(13-21(20)34-2)26-16-29(24(18)32)15-22(30)25-14-23(31)28-10-8-27(9-11-28)17-6-4-3-5-7-17/h3-7,12-13,16H,8-11,14-15H2,1-2H3,(H,25,30) |
InChI-Schlüssel |
ZVHGYCNQALZOPL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC(=O)N3CCN(CC3)C4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.